

## TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**TNG348**, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD). The mechanism of **TNG348** is centered on the principle of synthetic lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance. However, the clinical development of **TNG348** was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2 clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **TNG348**.

#### **Introduction to TNG348**

**TNG348** is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB) crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival. By inhibiting USP1, **TNG348** disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism, leading to catastrophic DNA damage and selective killing of these cancer cells.[2] Tango Therapeutics advanced **TNG348** into a Phase 1/2 clinical trial



(NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was terminated due to liver toxicity, halting further development of the compound.[6]

#### **Mechanism of Action**

**TNG348** functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

- Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include
  monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2
  protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway.
  By inhibiting USP1, TNG348 prevents the deubiquitination of PCNA and FANCD2, leading to
  their accumulation in a ubiquitinated state.
- Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during replication.[7][2]
- Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a
  compromised homologous recombination pathway and a disrupted TLS pathway via USP1
  inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest
  and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by **TNG348**.

Caption: **TNG348** inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2.

# Preclinical Data In Vitro Potency and Selectivity

TNG348 demonstrated potent and selective inhibition of USP1 in various in vitro assays.



| Assay Type                             | Cell Line / Target             | Result                                                                                                 | Reference |
|----------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Cell Viability (IC50)                  | MDA-MB-436 (BRCA1 mutant)      | 68.3 nM                                                                                                |           |
| HCC1954 (BRCA1<br>WT)                  | No impact                      | [8]                                                                                                    |           |
| Cellular<br>Pharmacodynamics<br>(IC50) | MDA-MB-436                     | 98.6 nM (ub-PCNA induction)                                                                            |           |
| DUB Panel Screen                       | 47 Deubiquitinating<br>Enzymes | Selective for USP1                                                                                     | [8]       |
| Kinase Panel Screen                    | 468 Kinases                    | Selective against 467 kinases; significant interaction only with ULK3 kinase (89% inhibition at 10 µM) | [8]       |
| Safety Target Panel                    | 78 Safety Targets              | Inactive as an agonist<br>or antagonist in 77 of<br>78 assays                                          | [8]       |

### **Cell Line Panel Activity**

The activity of **TNG348** was assessed in a panel of 62 breast and ovarian cancer cell lines. The results indicated that sensitivity to **TNG348** was enriched in cell lines with BRCA mutations or an HRD-positive status.[7][9]

### Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of **TNG348** was its synergistic activity with PARP inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7] [2][10] The combination of **TNG348** and a PARPi led to enhanced tumor cell killing, suggesting a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between **TNG348** and PARP inhibitors in HRD-positive cancer cells.





#### Synthetic Lethality of TNG348 and PARP Inhibitors in HRD+ Cancer

Click to download full resolution via product page

Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

### **In Vivo Efficacy**

**TNG348** demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-mutant and HRD-positive cancers.



| Model                                                   | Treatment                                             | Outcome                                                              | Reference |
|---------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------|-----------|
| BRCA1 mutant TNBC<br>PDX (Parental PARPisensitive)      | TNG348 (100 mg/kg<br>QD) + Olaparib (50<br>mg/kg QD)  | Strong synergy and tumor regression.                                 | [11]      |
| BRCA1 mutant TNBC<br>PDX (Acquired PARPi<br>resistance) | TNG348 (100 mg/kg<br>QD) + Olaparib (50<br>mg/kg QD)  | Restored sensitivity to PARP inhibitor and induced tumor regression. | [11]      |
| BRCAwt HRD+ TNBC<br>PDX                                 | TNG348 (100 mg/kg<br>QD) + Niraparib (30<br>mg/kg QD) | Synergistic tumor growth inhibition.                                 | [11]      |

#### **Pharmacokinetics**

Oral administration of **TNG348** in tumor-bearing mice showed dose-dependent exposure. Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations above the in vitro IC50 for over eight hours.[7][8]

## Experimental Protocols In Vitro Deubiquitinase (DUB) and Kinase Screening

- Objective: To assess the selectivity of **TNG348** against a panel of DUBs and kinases.
- Methodology:
  - TNG348 was screened at a single point concentration of 10 μM.
  - For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.
  - For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was utilized, employing an active site-directed competition binding assay.
  - The percentage of inhibition was calculated relative to a vehicle control.

## **Cell Viability (Clonogenic) Assays**



- Objective: To determine the cytotoxic effect of **TNG348** on cancer cell lines.
- Methodology:
  - Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.
  - Cells were treated with a 10-point threefold serial dilution of TNG348, with a top dose of 8 μM.
  - The cells were incubated for 10-21 days to allow for colony formation.
  - Colonies were fixed, stained with crystal violet, and counted.
  - The IC50 values were calculated by non-linear regression of the dose-response curves.

#### **CRISPR-Cas9 Screens**

- Objective: To identify genes that modulate sensitivity or resistance to TNG348.
- Methodology:
  - Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced with a gRNA library targeting DNA damage response genes.
  - The cell population was treated with either DMSO (vehicle) or TNG348 at a specific concentration (e.g., 100 or 200 nM).
  - Genomic DNA was extracted from surviving cells after a defined period.
  - The gRNA sequences were amplified by PCR and quantified by next-generation sequencing.
  - Genes whose knockout led to enrichment or depletion in the TNG348-treated population were identified as resistance or sensitivity factors, respectively.

#### In Vivo Xenograft Studies

 Objective: To evaluate the anti-tumor efficacy of TNG348 alone and in combination with PARP inhibitors in mouse models.







#### · Methodology:

- Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.
- Once tumors reached a specified volume, mice were randomized into treatment groups.
- TNG348 was administered orally, once or twice daily, at specified doses.
- PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective doses.
- Tumor volume and body weight were measured regularly.
- At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting for ub-PCNA).

The following diagram provides a generalized workflow for the preclinical evaluation of **TNG348**.





Click to download full resolution via product page

Caption: A simplified workflow from target identification to clinical trials for TNG348.



## **Clinical Development and Discontinuation**

Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for **TNG348** in patients with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **TNG348** as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the **TNG348** program.[6] The decision was based on the observation of Grade 3/4 liver function abnormalities in patients who had been on the study for more than eight weeks.[6] At the time of discontinuation, no patients had yet received the combination of **TNG348** and olaparib.

#### Conclusion

**TNG348** was a promising, selectively targeted therapy for HRD-positive cancers, with a strong preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to address a significant unmet need in oncology. However, the emergence of liver toxicity in early clinical development led to the cessation of the program. While **TNG348** itself will not be further developed, the extensive preclinical characterization and the mechanistic insights gained from its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic target in oncology. The journey of **TNG348** underscores the critical importance of translating preclinical findings to the clinic and the unforeseen challenges that can arise in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. drughunter.com [drughunter.com]
- 2. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NCT06065059 : Clinical Trial Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. Tango Therapeutics Announces Discontinuation of TNG348 Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 7. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tangotx.com [tangotx.com]
- 11. tangotx.com [tangotx.com]
- To cite this document: BenchChem. [TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#discovery-and-development-of-tng348-by-tango-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com